8-((dibenzylamino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-((dibenzylamino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by substitutions at the N1, N3, N7, and C8 positions of the purine core. Key structural features include:
- N1 and N3 positions: Methyl groups, common in theophylline analogs.
- N7 position: A 2-methylbenzyl group, introducing steric bulk and lipophilicity.
- C8 position: A dibenzylamino methyl group, providing a tertiary amine functionality that may enhance solubility and receptor binding .
This compound’s structural complexity positions it as a candidate for biological activity studies, particularly in adenosine receptor modulation or kinase inhibition, given its similarity to other purine-based therapeutics .
Properties
Molecular Formula |
C30H31N5O2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C30H31N5O2/c1-22-12-10-11-17-25(22)20-35-26(31-28-27(35)29(36)33(3)30(37)32(28)2)21-34(18-23-13-6-4-7-14-23)19-24-15-8-5-9-16-24/h4-17H,18-21H2,1-3H3 |
InChI Key |
FNPFNKHBRHZYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((dibenzylamino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The introduction of the dibenzylamino and methylbenzyl groups is achieved through substitution reactions. These reactions often require the use of strong bases or acids as catalysts.
Final Assembly: The final step involves the coupling of the substituted purine core with the remaining functional groups under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-((dibenzylamino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated solvents, strong acids or bases, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
8-((dibenzylamino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((dibenzylamino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Substituent Variations at C8
The C8 position is a critical site for modulating electronic and steric properties. Key analogs include:
*Calculated from molecular formulas.
Key Observations :
Substituent Variations at N7
The N7 position influences steric bulk and lipophilicity:
- 2-Methylbenzyl (target compound): Ortho-methyl substitution may restrict rotational freedom, enhancing selectivity in receptor binding .
- Benzyl (compound 9): Lacks methyl groups, reducing lipophilicity and possibly altering metabolic stability .
Research Findings and Functional Implications
Spectroscopic and Physicochemical Properties
- ¹H NMR : The 2-methylbenzyl group in the target compound generates distinct aromatic signals (δ ~7.2–7.4 ppm), differing from 3-methylbenzyl analogs (δ ~7.1–7.3 ppm) .
- Lipophilicity: Dibenzylamino methyl groups increase logP compared to chloro or phenyl substituents, suggesting enhanced membrane permeability .
Biological Activity
8-((dibenzylamino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests interactions with various biological targets, making it a candidate for further pharmacological exploration.
The molecular formula of this compound is , with a molecular weight of approximately 501.675 g/mol. The IUPAC name reflects its complex structure, which includes dibenzylamino and methylbenzyl substituents.
| Property | Value |
|---|---|
| Molecular Formula | C30H39N5O2 |
| Molecular Weight | 501.675 g/mol |
| CAS Number | 672344-05-7 |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Enzyme Inhibition : Preliminary studies have suggested that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Its structural features allow potential interaction with various receptors, influencing signaling pathways.
- Anticancer Properties : Some studies have indicated that similar compounds in the purine family show promise in inhibiting cancer cell proliferation.
The mechanism of action is likely multifaceted, involving the inhibition of enzyme activity and modulation of receptor functions. This may lead to alterations in cellular signaling pathways crucial for processes such as cell growth and apoptosis.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study investigated the compound's ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation. Results indicated a significant reduction in enzyme activity at micromolar concentrations.
-
Cell Proliferation Assays :
- In vitro assays using cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers compared to control groups.
-
Receptor Binding Studies :
- Binding affinity assays revealed that the compound could interact with specific G-protein coupled receptors (GPCRs), suggesting potential roles in modulating neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
